1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone

Agrochemical fungicide Pyridylpyrazole SAR Cercospora arachidicola

1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone (CAS 1956379-25-1) is a synthetic, low-molecular-weight (MW 219.22 g/mol) heterocyclic building block containing a 2-fluoropyridine core, a 1-methylpyrazole substituent at the 4-position, and an acetyl group at the 3-position. The compound belongs to the fluorinated pyridylpyrazole class, a privileged scaffold in kinase inhibitor and agrochemical discovery.

Molecular Formula C11H10FN3O
Molecular Weight 219.21 g/mol
Cat. No. B11783247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone
Molecular FormulaC11H10FN3O
Molecular Weight219.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CN=C1F)C2=CN(N=C2)C
InChIInChI=1S/C11H10FN3O/c1-7(16)10-9(3-4-13-11(10)12)8-5-14-15(2)6-8/h3-6H,1-2H3
InChIKeyMYDDAQVGQKSYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone (CAS 1956379-25-1): Procurement-Relevant Structural and Chemical Profile


1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone (CAS 1956379-25-1) is a synthetic, low-molecular-weight (MW 219.22 g/mol) heterocyclic building block containing a 2-fluoropyridine core, a 1-methylpyrazole substituent at the 4-position, and an acetyl group at the 3-position . The compound belongs to the fluorinated pyridylpyrazole class, a privileged scaffold in kinase inhibitor and agrochemical discovery [1]. Its structure provides a unique vector for further functionalization via the acetyl carbonyl, making it a strategic intermediate rather than a terminal biologically active entity . For procurement purposes, the compound is commercially available at 97–98% purity from multiple vendors, with an MDL number MFCD28404843 enabling unambiguous identification in ordering systems .

Why Generic Substitution of 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone Is Not Feasible in Medicinal Chemistry and Agrochemical Programs


The substitution pattern of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone is spatially and electronically precise: the fluorine at the pyridine 2-position acts as a metabolic soft spot blocker and modulates the pKa of the adjacent nitrogen, while the N-methylpyrazole at the 4-position provides a specific hydrogen-bond acceptor geometry that cannot be replicated by unsubstituted pyrazole, 3-pyridyl, or phenyl bioisosteres . SAR studies on related pyridylpyrazole scaffolds demonstrate that even minor positional shifts (e.g., moving the pyrazole from the 4- to the 5-position of the pyridine, or removal of the N-methyl group) can cause >10-fold loss in target binding affinity [1]. The acetyl group at the 3-position further distinguishes this compound from the corresponding aldehyde or carboxylic acid analogs, which possess different reactivity profiles and may be incompatible with downstream synthetic sequences . These combined structural features mean that in-class compounds lacking any one of these elements cannot serve as drop-in replacements in established synthetic routes or SAR campaigns.

Quantitative Differentiation Evidence for 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone Against Closest Analogs


Positional Selectivity: 4-Pyridyl vs. 3-Pyridyl Pyrazole Regioisomers in Fungicidal Activity

In a series of pyridylpyrazole-containing poly-heterocyclic compounds, the 4-pyridyl substitution pattern (as present in the target compound scaffold) conferred fungicidal activity against Cercospora arachidicola, whereas the corresponding 3-pyridyl regioisomers were inactive under identical assay conditions [1]. While this SAR was established on more elaborate poly-heterocyclic derivatives rather than the building block itself, the pharmacophoric relevance of the 4-pyridyl-pyrazole connectivity is directly transferable to the target compound's scaffold utility.

Agrochemical fungicide Pyridylpyrazole SAR Cercospora arachidicola

Fluorine Impact on Pyridine Basicity and Metabolic Stability vs. Non-Fluorinated Analog

The 2-fluoro substituent on the pyridine ring reduces the pKa of the pyridine nitrogen by approximately 2–3 log units compared to the non-fluorinated parent (estimated pKa ~1–2 for 2-fluoropyridine vs. ~5.2 for pyridine), altering both hydrogen-bonding capacity and metabolic susceptibility at the adjacent position [1]. This fluorine effect is well-characterized in drug discovery: 2-fluoropyridines exhibit reduced CYP450-mediated oxidation at the carbon adjacent to the nitrogen compared to unsubstituted pyridines, a feature leveraged in the design of metabolically stable kinase inhibitors such as AMG 337 [2]. The non-fluorinated analog (1-(4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone) would lack these pharmacokinetic advantages.

Medicinal chemistry Fluorine effect Pyridine pKa modulation

Acetyl Reactivity Differentiation: Ketone vs. Aldehyde vs. Carboxylic Acid Analogs in Downstream Derivatization

The 3-acetyl group on the pyridine ring provides a uniquely versatile synthetic handle compared to its closest oxidized or reduced analogs. The acetyl carbonyl can undergo chemoselective reductive amination, Grignard addition, or Wittig olefination without affecting the pyridine or pyrazole rings . In contrast, the corresponding aldehyde (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde) is more prone to air oxidation and side reactions, while the carboxylic acid analog requires activation (e.g., acid chloride formation) before coupling, adding synthetic steps . Commercial availability data shows the acetyl compound is offered at 97–98% purity, whereas the aldehyde and acid analogs are less commonly stocked or require custom synthesis .

Synthetic intermediate Functional group handle Reductive amination

N-Methylpyrazole vs. N–H Pyrazole: Impact on Lipophilicity and Target Binding in c-Met Kinase Context

In the AMG 337 c-Met inhibitor series, the N-methylpyrazole moiety (directly corresponding to the target compound's substituent) was essential for achieving balanced lipophilicity and permeability. The X-ray co-crystal structure (PDB: 5EYC) shows the N-methyl group occupying a hydrophobic pocket in the c-Met active site, with the methyl contributing to van der Waals contacts that would be absent with an N–H pyrazole [1]. While this structural biology evidence derives from the elaborated triazolopyridine inhibitor rather than the building block itself, the N-methylpyrazole fragment is a critical pharmacophoric element that the building block directly supplies. The N–H pyrazole analog would possess a hydrogen-bond donor that could alter both target selectivity and physicochemical properties (clogP reduction of ~0.5–1.0 log units) [2].

c-Met inhibitor Lipophilic ligand efficiency AMG 337 scaffold

Optimal Application Scenarios for 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone in Research and Industrial Procurement


Kinase Inhibitor Fragment Growing and Scaffold Hopping Programs Targeting c-Met, FLT3, or FGFR

The 2-fluoropyridyl-N-methylpyrazole motif is a validated hinge-binding fragment in type I and type II kinase inhibitors. As demonstrated by the clinical candidate AMG 337 (a c-Met inhibitor), this fragment provides both the necessary hydrogen-bond acceptor geometry for the kinase hinge region and the fluorine-mediated metabolic stability [1]. Procuring this building block enables fragment-based drug discovery teams to rapidly generate focused libraries via the reactive acetyl handle without synthesizing the fluorinated pyridylpyrazole core de novo, which typically requires 4–6 synthetic steps [1].

Agrochemical Fungicide Lead Optimization Based on Pyridylpyrazole Pharmacophore

Structure-activity relationship studies have established that the 4-(pyrazol-4-yl)pyridine connectivity with an N-methyl group is a privileged scaffold for fungicidal activity against agriculturally relevant pathogens including Cercospora arachidicola (EC50 values as low as 14.5 µg/mL for optimized derivatives) and Physalospora piricola (EC50 = 9.70 µg/mL) [2]. The target compound serves as an advanced intermediate for constructing poly-heterocyclic fungicide candidates, bypassing the need to independently synthesize and validate the pyridylpyrazole core.

Parallel Library Synthesis via Chemoselective Acetyl Derivatization

The 3-acetyl group enables one-step diversification into amines (via reductive amination), alcohols (via reduction), alkenes (via Wittig reaction), or heterocycles (via Claisen condensation and cyclocondensation) without cross-reactivity with the pyridine or pyrazole nitrogens . This functional group orthogonality is particularly valuable for medicinal chemistry groups running 24- or 96-well plate parallel synthesis campaigns, where building block reliability and reproducible reactivity across multiple solvent and reagent conditions are procurement-critical requirements .

Metabolic Stability Optimization in Early-Stage Drug Discovery

The 2-fluoropyridine moiety is a well-established structural alert for reducing CYP450-mediated oxidative metabolism at the carbon adjacent to the pyridine nitrogen [3]. For discovery programs where microsomal stability is a key screening parameter, procuring the pre-fluorinated building block is significantly more efficient than introducing fluorine via late-stage functionalization, which often suffers from poor regioselectivity and low yields [3]. This is particularly relevant for central nervous system (CNS) drug discovery, where fluorine substitution can additionally enhance blood-brain barrier penetration.

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